An In-Depth Technical Guide to 6-Fluoro-3,4-dihydro-2H-isoquinolin-1-one
An In-Depth Technical Guide to 6-Fluoro-3,4-dihydro-2H-isoquinolin-1-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical and physical properties of 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and drug discovery.
Introduction and Strategic Importance
6-Fluoro-3,4-dihydro-2H-isoquinolin-1-one belongs to the class of isoquinolinones, a scaffold present in numerous biologically active natural products and synthetic compounds. The introduction of a fluorine atom at the 6-position of the isoquinolinone core is a strategic modification intended to modulate the compound's physicochemical and pharmacological properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. As such, 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one serves as a valuable building block for the synthesis of novel therapeutic agents.[1]
Physicochemical Properties
A summary of the key physicochemical properties of 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one is presented in the table below. These properties are crucial for its handling, formulation, and application in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 214045-84-8 | [1][2] |
| Molecular Formula | C₉H₈FNO | [1][2] |
| Molecular Weight | 165.16 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Melting Point | 116.4-117.2 °C | [1] |
| Boiling Point (Predicted) | 404.1 ± 45.0 °C | [1] |
| Density (Predicted) | 1.241 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 14.41 ± 0.20 | [1] |
| XLogP3 | 1.3 | [1] |
Synthesis and Mechanistic Insights
Conceptual Synthetic Workflow:
The synthesis would likely commence with a commercially available fluorinated phenethylamine derivative, which is then acylated, followed by an intramolecular Friedel-Crafts-type cyclization to yield the target lactam.
Caption: Conceptual synthetic workflow for 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one.
Step-by-Step Experimental Protocol (Representative):
Step 1: Acetylation of 4-Fluorophenethylamine
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To a solution of 4-fluorophenethylamine (1.0 eq) in a suitable aprotic solvent such as dichloromethane or pyridine at 0 °C, add acetic anhydride (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford N-(4-fluorophenethyl)acetamide.
Causality: The acetylation step is crucial to introduce the acetyl group that will form the lactam ring in the subsequent cyclization. Pyridine can be used as both a solvent and a base to neutralize the acetic acid byproduct.
Step 2: Intramolecular Cyclization
-
Add the crude N-(4-fluorophenethyl)acetamide to polyphosphoric acid (PPA) or a similar dehydrating/acidic agent.
-
Heat the mixture to a temperature typically ranging from 80 to 120 °C for several hours. The reaction should be monitored by TLC.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution).
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The resulting precipitate, 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one, can be collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Causality: The strong acid, such as PPA, protonates the acetyl carbonyl, making the adjacent carbon more electrophilic. This facilitates the intramolecular electrophilic attack on the electron-rich aromatic ring, leading to cyclization and subsequent dehydration to form the dihydroisoquinolinone ring system.
Spectroscopic Characterization (Predicted)
Detailed experimental spectra for 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one are not widely published. However, based on its structure and data from analogous compounds, the following spectral characteristics can be predicted.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.
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Aromatic Region (δ 7.0-8.0 ppm): Three signals corresponding to the protons on the fluorinated benzene ring. The proton ortho to the carbonyl group (C8-H) will likely be the most deshielded. The fluorine atom will induce splitting of the adjacent proton signals (³JH-F and ⁴JH-F coupling).
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Aliphatic Region (δ 2.5-4.0 ppm): Two triplets corresponding to the two methylene groups (-CH₂-CH₂-) of the dihydroisoquinoline ring system. The methylene group adjacent to the nitrogen atom will be more deshielded than the one adjacent to the aromatic ring.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton.
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Carbonyl Carbon (δ ~165-170 ppm): A signal for the amide carbonyl carbon.
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Aromatic Carbons (δ ~110-165 ppm): Six signals for the aromatic carbons. The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant (¹JC-F).
-
Aliphatic Carbons (δ ~25-45 ppm): Two signals for the two sp³ hybridized methylene carbons.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following key absorption bands:
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N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the lactam.
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C=O Stretch: A strong absorption band around 1650-1680 cm⁻¹ characteristic of the amide carbonyl group.
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C-F Stretch: An absorption band in the region of 1000-1200 cm⁻¹ due to the C-F stretching vibration.
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Aromatic C-H and C=C Stretches: Typical absorptions in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
Mass Spectrometry
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 165. Key fragmentation patterns would likely involve the loss of CO (m/z 137) and subsequent fragmentation of the dihydroisoquinoline ring.
Reactivity and Potential Applications
Chemical Reactivity
The reactivity of 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one is dictated by its functional groups:
-
Lactam Moiety: The N-H proton is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-arylation to introduce diversity. The carbonyl group can undergo reduction.
-
Aromatic Ring: The fluorine atom can influence the regioselectivity of electrophilic aromatic substitution reactions. It can also be a site for nucleophilic aromatic substitution under certain conditions.
Significance in Drug Discovery
The 3,4-dihydroisoquinolin-1-one scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets.[3] The introduction of fluorine can enhance drug-like properties. While specific pharmacological studies on 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one are not extensively documented, its derivatives are being explored for various therapeutic applications, including as inhibitors of enzymes such as Protein Arginine Methyltransferase 5 (PRMT5) and Enhancer of Zeste Homolog 2 (EZH2), which are implicated in cancer.[4][5]
Caption: Potential applications of 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one in drug discovery.
Safety and Handling
Based on available safety data sheets, 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one is classified as an irritant.[1] It may cause skin, eye, and respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
6-Fluoro-3,4-dihydro-2H-isoquinolin-1-one is a valuable fluorinated building block with significant potential in medicinal chemistry. Its synthesis, while not explicitly detailed in the literature for this specific compound, can be achieved through established synthetic routes. The predicted spectroscopic and reactivity profiles provide a solid foundation for its use in the design and synthesis of novel bioactive molecules. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
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